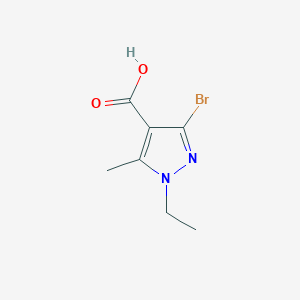
2-(4-fluorophenyl)-N-methoxy-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl derivative with a methoxy derivative of 2H-tetrazole-5-carboxamide. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a fluorophenyl group, and a methoxy group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazole ring, the fluorophenyl group, and the methoxy group. The tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis Techniques and Chemical Characterization
- Synthesis of Radiotracers for CB1 Cannabinoid Receptors: Research demonstrates the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors using PET imaging, a technique that could potentially be applied to similar compounds for various research applications (Katoch-Rouse & Horti, 2003).
Cytotoxic Activity Against Cancer Cell Lines
- Novel Pyrazolo[1,5-a]pyrimidines and Schiff Bases: A study explores the synthesis of novel compounds and their cytotoxic activity against human cancer cell lines, indicating potential applications in cancer research (Hassan et al., 2015).
Antiallergic and Antimicrobial Activity
- Antiallergic Compounds: Synthesis and evaluation of compounds for their antiallergic activity, suggesting applications in developing new treatments for allergic reactions (Ford et al., 1986).
- Antimicrobial Schiff Bases: Research on the synthesis of Schiff bases and their in vitro antimicrobial activity, contributing to the search for new antimicrobial agents (Puthran et al., 2019).
Fluorine-18 Labeling for Imaging
- Development of Fluorine-18-Labeled Antagonists: This study elaborates on synthesizing fluorine-18-labeled compounds for PET imaging, which could be relevant for designing imaging agents based on the chemical structure of interest (Lang et al., 1999).
Electron Delocalization in Chemical Structures
- Stability and Structure of N-Heterocyclic Carbene Precursors: Examination of the influence of electron delocalization on the stability and structure of certain chemical compounds, potentially relevant to understanding the behavior of similar chemical entities (Hobbs et al., 2010).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction could alter the activity of the target, leading to downstream effects .
Biochemical Pathways
Depending on the target of the compound, various biochemical pathways could be affected. This could lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of the compound would depend on its chemical properties. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell growth and proliferation to alterations in cell signaling or metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-N-methoxytetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O2/c1-17-13-9(16)8-11-14-15(12-8)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGICMNNBAZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)



![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)



![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)